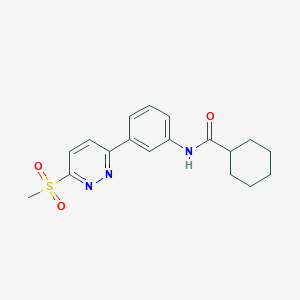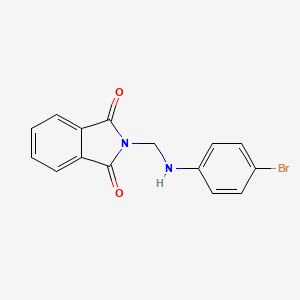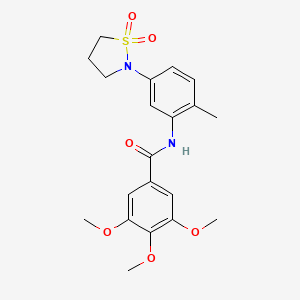
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide, commonly known as TMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMTB belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Antimicrobial Screening
Research has shown that derivatives similar to N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated for antimicrobial activity. These compounds demonstrated significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as against certain strains of fungi. Such findings suggest their potential as therapeutic agents for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antiviral Activities
There is also evidence of antiviral properties in related compounds. Specifically, some derivatives have shown potent activity against various RNA and DNA viruses in cell-based assays. This includes effectiveness against bovine viral diarrhea virus (BVDV), suggesting potential for these compounds in antiviral drug development (Ibba et al., 2018).
Anticancer Potential
Several studies have explored the anticancer potential of related compounds. These include the synthesis and evaluation of analogs for their cytotoxicity against human tumor cell lines. Some compounds have demonstrated significant growth inhibition in various cancer cell types, indicating their potential as leads for anticancer drug development (Penthala, Reddy Yerramreddy, & Crooks, 2011).
Memory Enhancement and CNS Activity
Research into N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives has shown potential memory-enhancing effects. These compounds have been found to exhibit acetylcholinesterase-inhibiting activity, which is associated with improved cognitive functions and memory enhancement (Piplani, Sharma, Mehta, & Malik, 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase .
Mode of Action
It is known that it interacts with cdk2, potentially altering its activity and influencing the progression of the cell cycle .
Biochemical Pathways
Given its target, it is likely involved in the regulation of the cell cycle and may influence pathways related to cell proliferation and growth .
Result of Action
Given its target, it may influence cell cycle progression and potentially have effects on cell proliferation and growth .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence its action .
Propriétés
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-13-6-7-15(22-8-5-9-29(22,24)25)12-16(13)21-20(23)14-10-17(26-2)19(28-4)18(11-14)27-3/h6-7,10-12H,5,8-9H2,1-4H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIGZQKLUVUNRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)
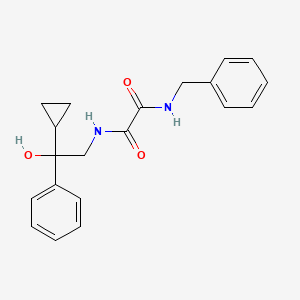
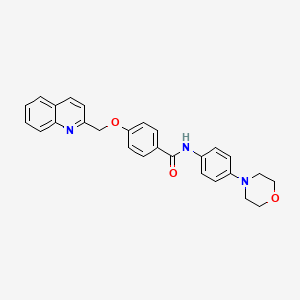
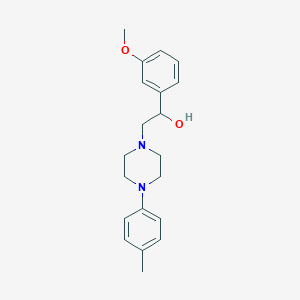
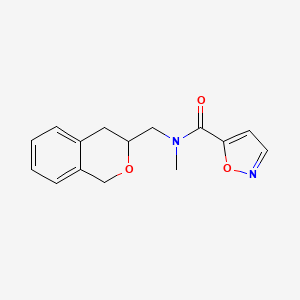
![Tert-butyl 4-[(3-bromophenyl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B2370356.png)
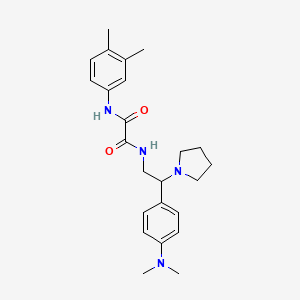
![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2370360.png)

![6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2370362.png)
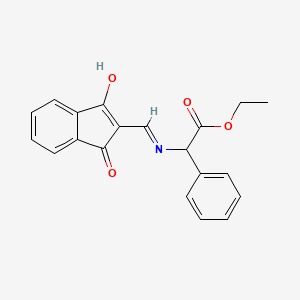
![[6-(Iodomethyl)oxan-3-yl]methanol](/img/structure/B2370364.png)
